N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Overview
Description
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is a useful research compound. Its molecular formula is C22H18ClNO4S and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-benzoyl-4-chlorophenyl)-2-(benzylsulfonyl)acetamide is 427.0645069 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photochemical Applications and Ligand-Protein Interactions
Research into benzothiazolinone acetamide analogs, such as those related to N-(2-benzoyl-4-chlorophenyl)-2-(benzylsulfonyl)acetamide, has demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and interaction with cyclooxygenase 1 (COX1) through molecular docking studies suggest a broader relevance in material science and pharmacological research (Mary et al., 2020).
Structural and Supramolecular Assembly
The investigation into the crystal structures of compounds related to N-(2-benzoyl-4-chlorophenyl)-2-(benzylsulfonyl)acetamide has revealed intricate details about their supramolecular assembly. For example, studies on N-(2-chlorophenyl) acetamide and related derivatives have focused on their intermolecular hydrogen bonding and weak C–H···Cl/Br interactions. These studies provide insights into the formation of three-dimensional architectures and the role of weak interactions in the stabilization of crystal structures, which could be relevant for the design of novel materials and understanding the solid-state properties of similar compounds (Hazra et al., 2014).
Biological and Pharmacological Activities
Compounds structurally related to N-(2-benzoyl-4-chlorophenyl)-2-(benzylsulfonyl)acetamide have been explored for their biological and pharmacological properties. For instance, studies on benzophenone analogues have demonstrated their anti-tumor and proapoptotic effects in Ehrlich ascites tumor (EAT) cells. The treatment with these compounds resulted in the inhibition of proliferation and ascites formation, mediated through activation of caspase-3, highlighting their potential as anti-cancer agents (Prabhakar et al., 2006).
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-benzylsulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4S/c23-18-11-12-20(19(13-18)22(26)17-9-5-2-6-10-17)24-21(25)15-29(27,28)14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHUZCRQKJMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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